![molecular formula C8H5BrN2O2 B573127 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione CAS No. 1365272-11-2](/img/structure/B573127.png)
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione
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Overview
Description
“3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis
The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has a molecular weight of 241.04 . Its IUPAC name is 3-bromo [1,6]naphthyridine-5,7 (6H,8H)-dione .Scientific Research Applications
Chemical Synthesis
The compound “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is used in chemical synthesis . It is a brominated compound that can serve as a suitable intermediate for performing coupling reactions .
Anticancer Research
Functionalized 1,6-naphthyridines, which include “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Research
1,6-Naphthyridines are also known for their anti-HIV (Human Immunodeficiency Virus) activity . While it’s not explicitly stated that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” has been used in this context, it’s possible given the broader class of compounds it belongs to .
Antimicrobial Research
1,6-Naphthyridines, including possibly “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have been used in antimicrobial research . They have shown effectiveness against a variety of microbial strains .
Analgesic Research
The compound’s class, 1,6-naphthyridines, has been associated with analgesic activity . This suggests potential use in pain management research .
Anti-inflammatory Research
1,6-Naphthyridines have shown anti-inflammatory activity . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to inflammation and related diseases .
Antioxidant Research
1,6-Naphthyridines have demonstrated antioxidant activities . This suggests that “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” could potentially be used in research related to oxidative stress and related conditions .
Future Directions
1,5-Naphthyridines, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have a wide range of applications in medicinal chemistry due to their biological activities . Future research may focus on further exploring their synthesis, reactivity, and applications, as well as their potential use in the treatment of various diseases .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Given the broad range of biological activities exhibited by naphthyridines, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Naphthyridines are known to exhibit a wide range of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
properties
IUPAC Name |
3-bromo-8H-1,6-naphthyridine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATINXJVWVUICZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742874 |
Source
|
Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-11-2 |
Source
|
Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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